molecular formula C10H9BrO2 B2521015 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 1132943-94-2

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No. B2521015
Key on ui cas rn: 1132943-94-2
M. Wt: 241.084
InChI Key: RHHOBLZUVLGGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592426B2

Procedure details

To a mixture of 2-(5-bromo-indan-1-ylidene)-[1,3]dithiane (2.02 g, 6.45 mmol) in acetic acid (34 ml) was added 37% HCl (11 ml). After the addition, the brown mixture was heated to reflux for 3 h; then, the reaction mixture was allowed to cool to room temperature and was concentrated to dryness, using toluene as co-evaporating solvent to remove acetic acid and water. This process was repeated four times. The remaining brown oil was purified by chromatography (silica gel; CH2Cl2/EtOAc 100:0-0:100) to obtain the title compound as light brown solid (1.335 g, 86%). MS: 238.6 [M−H]−.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)C(=C1SCCCS1)[CH2:6][CH2:5]2.Cl.[C:18]([OH:21])(=[O:20])[CH3:19]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:19]([C:18]([OH:21])=[O:20])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=C1SCCCS1
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the brown mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to remove acetic acid and water
CUSTOM
Type
CUSTOM
Details
The remaining brown oil was purified by chromatography (silica gel; CH2Cl2/EtOAc 100:0-0:100)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.335 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.